molecular formula C18H10Cl3F3N4 B2748009 [3-chloro-5-(trifluoromethyl)-2-pyridinyl](3-pyridinyl)methanone N-(2,4-dichlorophenyl)hydrazone CAS No. 306977-31-1

[3-chloro-5-(trifluoromethyl)-2-pyridinyl](3-pyridinyl)methanone N-(2,4-dichlorophenyl)hydrazone

Cat. No.: B2748009
CAS No.: 306977-31-1
M. Wt: 445.65
InChI Key: SWDOARVFIHAZIE-NTFVMDSBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[3-chloro-5-(trifluoromethyl)-2-pyridinyl](3-pyridinyl)methanone N-(2,4-dichlorophenyl)hydrazone is a useful research compound. Its molecular formula is C18H10Cl3F3N4 and its molecular weight is 445.65. The purity is usually 95%.
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Mechanism of Action

Mode of Action

Based on its chemical structure, it is likely that it interacts with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and electrostatic interactions .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Without knowledge of the compound’s specific targets and mode of action, it is difficult to predict its potential effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets. Specific environmental influences on this compound are currently unknown .

Properties

IUPAC Name

2,4-dichloro-N-[(Z)-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-pyridin-3-ylmethylidene]amino]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10Cl3F3N4/c19-12-3-4-15(13(20)7-12)27-28-16(10-2-1-5-25-8-10)17-14(21)6-11(9-26-17)18(22,23)24/h1-9,27H/b28-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWDOARVFIHAZIE-NTFVMDSBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=NNC2=C(C=C(C=C2)Cl)Cl)C3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CN=C1)/C(=N/NC2=C(C=C(C=C2)Cl)Cl)/C3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10Cl3F3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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